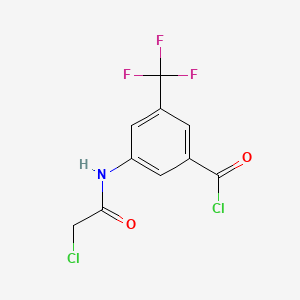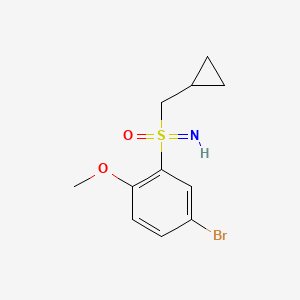![molecular formula C13H18BrNO3S B6611262 (5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone CAS No. 2763751-26-2](/img/structure/B6611262.png)
(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone: . Its molecular formula is C13H18BrNO3S , and it has a molecular weight of 348.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 5-bromo-2-methoxyphenyl with oxan-4-ylmethylamine
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, possibly using advanced techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfanone group can be further oxidized under specific conditions.
Reduction: : The imino group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles can be used to substitute the bromine atom.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Amines.
Substitution: : Compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity and potential use in drug discovery.
Medicine: : Studied for its therapeutic properties and potential use in treating diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanone group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce a therapeutic effect.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of the bromine atom and the methoxy group. Similar compounds include:
5-bromo-2-methoxyphenyl isocyanate
(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone
These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-(oxan-4-ylmethyl)-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-17-12-3-2-11(14)8-13(12)19(15,16)9-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJSTTKVCZWPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
![4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6611203.png)
![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)
![N-{2-[(2-{[3-(2-aminoethoxy)phenyl]amino}-5-fluoropyrimidin-4-yl)amino]phenyl}methanesulfonamide, trifluoroacetic acid](/img/structure/B6611219.png)
![rac-(2R,4S)-4-(carboxymethyl)-1-[2-(2-chlorophenyl)ethenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6611235.png)
![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride](/img/structure/B6611246.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6611257.png)


